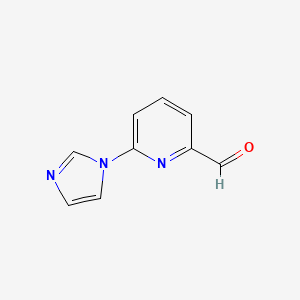
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S is a synthetic peptide analog known for its potent neurokinin-1 receptor (NK-1R) antagonistic properties. This compound is often referred to as Spantide II and is used in various scientific research applications due to its ability to block proinflammatory activities associated with substance P.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
化学反应分析
Types of Reactions
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating neurokinin-1 receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating conditions associated with substance P, such as inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves its binding to the neurokinin-1 receptor (NK-1R). By binding to this receptor, the compound blocks the binding of substance P, a neuropeptide involved in pain and inflammation. This antagonistic action prevents the activation of downstream signaling pathways associated with proinflammatory responses.
相似化合物的比较
Similar Compounds
Spantide I: Another NK-1R antagonist with a slightly different peptide sequence.
Aprepitant: A small molecule NK-1R antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
L-733,060: A potent and selective NK-1R antagonist used in research.
Uniqueness
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S is unique due to its specific peptide sequence and its high affinity for the neurokinin-1 receptor. Its ability to effectively block substance P makes it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
154427-06-2 |
|---|---|
分子式 |
C83H102Cl2N18O13 |
分子量 |
1630.742 |
InChI |
InChI=1S/C83H102Cl2N18O13/c1-4-5-25-61(72(88)105)94-74(107)62(37-49(2)3)95-77(110)65(41-52-20-13-31-89-45-52)97-75(108)63(39-50-18-7-6-8-19-50)96-78(111)66(43-55-48-93-60-26-10-9-23-56(55)60)98-79(112)67(44-71(87)104)99-76(109)64(40-51-29-30-57(84)58(85)38-51)100-80(113)70-28-17-36-103(70)83(116)68(42-53-21-14-32-90-46-53)101-81(114)69-27-16-35-102(69)82(115)59(86)24-11-12-34-92-73(106)54-22-15-33-91-47-54/h6-10,13-15,18-23,26,29-33,38,45-49,59,61-70,93H,4-5,11-12,16-17,24-25,27-28,34-37,39-44,86H2,1-3H3,(H2,87,104)(H2,88,105)(H,92,106)(H,94,107)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H,100,113)(H,101,114)/t59-,61+,62+,63+,64-,65-,66-,67+,68+,69+,70+/m1/s1 |
InChI 键 |
DNPPKUZASAWMDK-VUWIBSRJSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC(=C(C=C5)Cl)Cl)NC(=O)C6CCCN6C(=O)C(CC7=CN=CC=C7)NC(=O)C8CCCN8C(=O)C(CCCCNC(=O)C9=CN=CC=C9)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


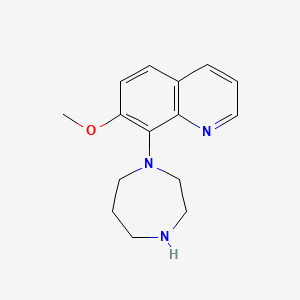
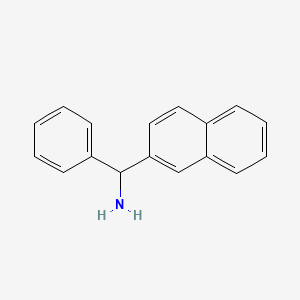
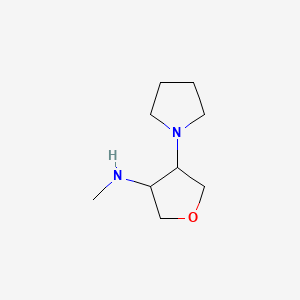
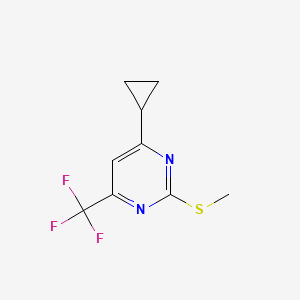
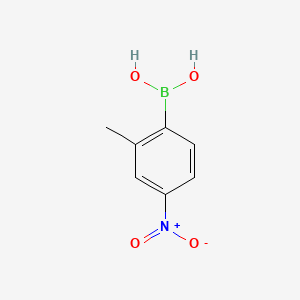
![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)
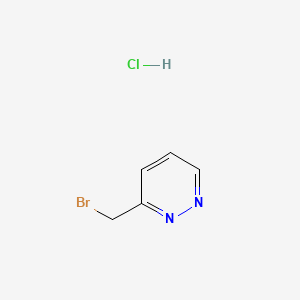
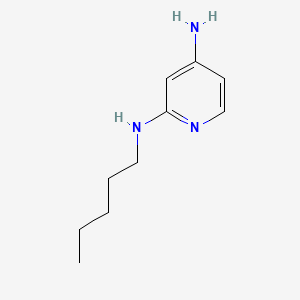
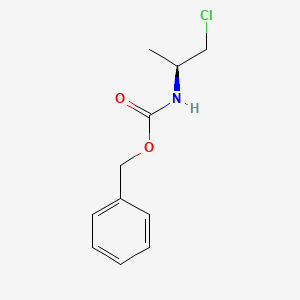
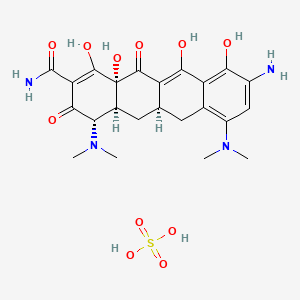
![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)
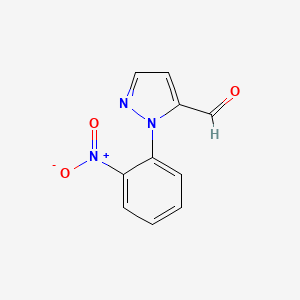
![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
